molecular formula C7H6F2O2S B1421244 1,3-Difluoro-5-methylsulfonylbenzene CAS No. 171421-55-9

1,3-Difluoro-5-methylsulfonylbenzene

Cat. No.: B1421244
CAS No.: 171421-55-9
M. Wt: 192.19 g/mol
InChI Key: FEVDSYDQNXTMPT-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-methylsulfonylbenzene: is an organic compound with the molecular formula C7H6F2O2S and a molecular weight of 192.18 g/mol . It is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Difluoro-5-methylsulfonylbenzene can be synthesized through several methods. One common synthetic route involves the fluorination of 5-methylsulfonylbenzene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

1,3-Difluoro-5-methylsulfonylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Comparison with Similar Compounds

Uniqueness:

1,3-Difluoro-5-methylsulfonylbenzene is unique due to the combination of fluorine atoms and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Biological Activity

1,3-Difluoro-5-methylsulfonylbenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6_6H4_4F2_2O2_2S
  • CAS Number : 171421-55-9

The presence of fluorine and methylsulfonyl groups in its structure may contribute to its unique biological properties.

The biological activity of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, sulfonyl derivatives often act as inhibitors of the Bcl-2 protein, which plays a crucial role in regulating apoptosis in cancer cells .
  • Anticancer Activity : Research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) and others. The mechanism often involves the downregulation of anti-apoptotic genes such as Bcl-2 .

Cytotoxicity Studies

A study evaluated the cytotoxic potential of several alkylsulfonyl derivatives against MCF-7 cells using real-time cell analysis. The results demonstrated that certain derivatives showed significant cytotoxicity, with fold changes indicating effective downregulation of Bcl-2 expression .

CompoundIC50_{50} (µM)Bcl-2 Expression Fold Change
Compound 2315.40.45
Compound 2712.80.38

These findings suggest that modifications in the sulfonyl group can enhance the anticancer properties of benzene derivatives.

Molecular Docking Studies

Molecular docking studies using AutoDock Vina have been conducted to predict the binding affinity of this compound with various targets. The results indicated a strong interaction with proteins involved in apoptosis regulation, confirming its potential as an anticancer agent .

Pharmacokinetics and ADMET Properties

In addition to biological activity, the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are essential for understanding its viability as a drug candidate.

PropertyValue
LogP3.5
Solubility (mg/mL)>10
ToxicityLow

The favorable ADMET profile suggests that this compound could be developed further for therapeutic applications.

Properties

IUPAC Name

1,3-difluoro-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVDSYDQNXTMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674343
Record name 1,3-Difluoro-5-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171421-55-9
Record name 1,3-Difluoro-5-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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